Methyl 2-(3-methoxy-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(3-methoxy-2-nitrophenyl)acetate: is an organic compound with the molecular formula C10H11NO5 . It is a derivative of phenyl acetate, characterized by the presence of a methoxy group and a nitro group on the aromatic ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxy-2-nitrophenyl)acetate typically involves the esterification of 3-methoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 2-(3-methoxy-2-nitrophenyl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halides, amines, appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products:
Reduction: Methyl 2-(3-amino-2-methoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methoxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-(3-methoxy-2-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be employed in the development of new biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-2-nitrophenyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
- Methyl 2-(4-methoxy-2-nitrophenyl)acetate
- Methyl 3-(2-nitrophenyl)acrylate
- 5-Methyl-2-nitrobenzoic acid
Comparison: Methyl 2-(3-methoxy-2-nitrophenyl)acetate is unique due to the specific positioning of the methoxy and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-methoxy-2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)11(13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUBXLKAKXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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